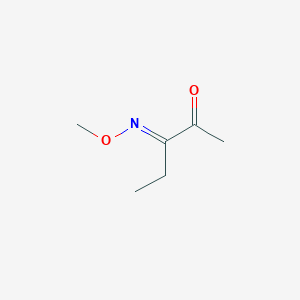
硝酸镝(III)五水合物
描述
Dysprosium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Dy(NO₃)₃·5H₂O. It is a salt formed from dysprosium and nitric acid, appearing as yellowish crystals. This compound is highly soluble in water and ethanol and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Synthetic Routes and Reaction Conditions:
From Dysprosium(III) Oxide: The anhydrous form of dysprosium(III) nitrate can be synthesized by reacting dysprosium(III) oxide with nitrogen dioxide at approximately 150°C. The reaction is as follows: [ 2Dy_2O_3 + 9N_2O_4 \rightarrow 4Dy(NO_3)_3 + 6NO ]
From Metallic Dysprosium: Another method involves the reaction of metallic dysprosium with nitrogen dioxide at around 200°C: [ Dy + 3N_2O_4 \rightarrow Dy(NO_3)_3 + 3NO ]
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring controlled reaction conditions to maximize yield and purity .
Types of Reactions:
Thermal Decomposition: Hydrated dysprosium nitrate decomposes upon heating to form dysprosium oxynitrate (DyONO₃) and further heating produces dysprosium oxide (Dy₂O₃).
Coordination Reactions: Dysprosium(III) nitrate can react with various ligands to form coordination complexes.
Common Reagents and Conditions:
Thermal Decomposition: Heating in a controlled environment.
Coordination Reactions: Reactions with ligands such as carboxylates in solvents like methanol.
Major Products:
Thermal Decomposition: Dysprosium oxynitrate and dysprosium oxide.
Coordination Reactions: Various dysprosium coordination complexes
科学研究应用
Dysprosium(III) nitrate pentahydrate has diverse applications across multiple fields:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and coordination complexes.
Biology and Medicine: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of catalysts and in the preparation of dysprosium oxide, which is used in various high-tech applications such as in the manufacturing of hard disk drives and advanced magnets
作用机制
Target of Action
Dysprosium(III) nitrate pentahydrate primarily targets chemical reactions where it acts as a catalyst . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules. This lowers the activation energy required for the reaction, thereby speeding up the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by Dysprosium(III) nitrate pentahydrate depend on the reaction it is catalyzing. For instance, it is used to prepare carboxylate-based dinuclear dysprosium compounds . The downstream effects would therefore be dependent on the specific reactions and pathways involved.
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could influence its distribution and elimination in a biological context.
Action Environment
The action, efficacy, and stability of Dysprosium(III) nitrate pentahydrate can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it forms a crystalline hydrate that melts in its own crystallization water at 88.6 °C , indicating that temperature can affect its physical state and potentially its reactivity.
生化分析
Biochemical Properties
Dysprosium(III) nitrate pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, dysprosium(III) nitrate pentahydrate can act as a catalyst in the synthesis of carboxylate-based dinuclear dysprosium compounds by reacting with n-butyric acid and triethylamine . The nature of these interactions often involves the coordination of dysprosium ions with the active sites of enzymes or binding to specific protein domains, thereby altering their activity and function.
Cellular Effects
Dysprosium(III) nitrate pentahydrate influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for transmitting signals within the cell. Additionally, dysprosium(III) nitrate pentahydrate may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of dysprosium(III) nitrate pentahydrate involves its ability to bind to biomolecules and alter their function. Dysprosium ions can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its ability to interact with substrates. Furthermore, dysprosium(III) nitrate pentahydrate can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dysprosium(III) nitrate pentahydrate can change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the environment, which may affect its stability and reactivity. Over time, dysprosium(III) nitrate pentahydrate may undergo thermal decomposition, leading to the formation of dysprosium oxide and other byproducts . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of dysprosium(III) nitrate pentahydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as a catalyst in biochemical reactions. At higher doses, dysprosium(III) nitrate pentahydrate can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
Dysprosium(III) nitrate pentahydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, dysprosium ions may bind to enzymes in the tricarboxylic acid cycle or glycolysis, affecting the production of metabolites and energy generation . Additionally, dysprosium(III) nitrate pentahydrate can impact the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, dysprosium(III) nitrate pentahydrate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Dysprosium ions may accumulate in specific tissues or organelles, depending on their affinity for certain biomolecules and cellular structures. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of dysprosium(III) nitrate pentahydrate is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity for certain proteins or nucleic acids . This localization can affect the compound’s activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes within each compartment.
相似化合物的比较
- Terbium(III) nitrate
- Europium(III) nitrate
- Neodymium(III) nitrate
- Erbium(III) nitrate
- Ytterbium(III) nitrate
Comparison: Dysprosium(III) nitrate pentahydrate is unique due to its specific paramagnetic properties, which make it particularly useful in applications requiring magnetic materials. While similar compounds like terbium(III) nitrate and europium(III) nitrate also have valuable properties, dysprosium’s high magnetic susceptibility and stability in various chemical environments set it apart .
属性
IUPAC Name |
dysprosium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQUFQJAWMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336992 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-49-9 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium (III) nitrate, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


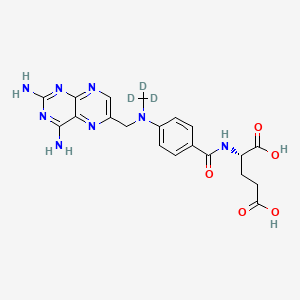
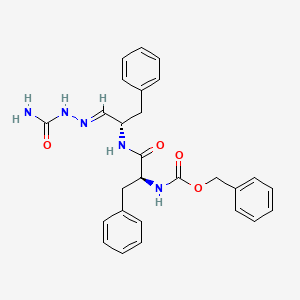
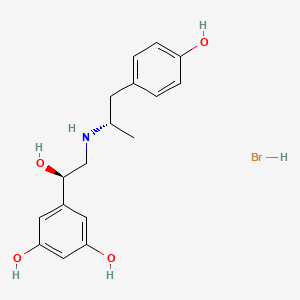

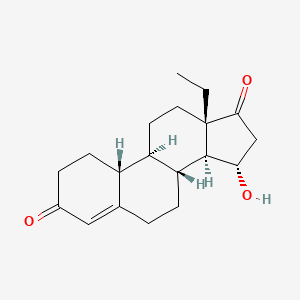
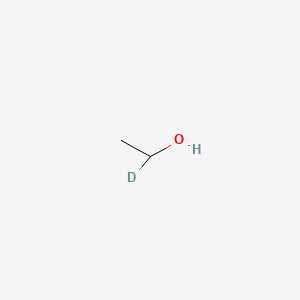
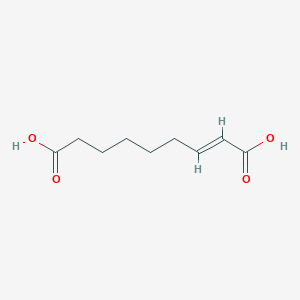
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
